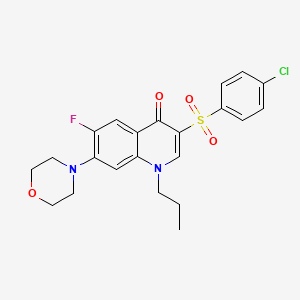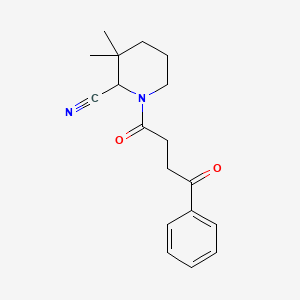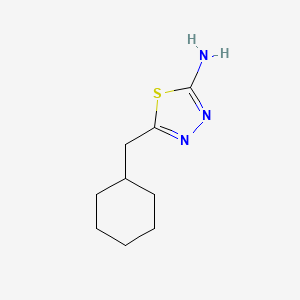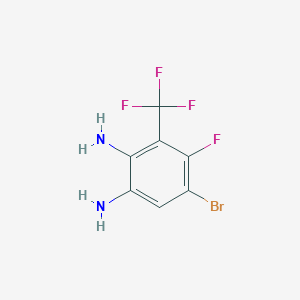![molecular formula C18H14N6S B2570881 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 848213-78-5](/img/structure/B2570881.png)
7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C18H14N6S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
Research has shown that compounds similar to 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine possess significant antimicrobial properties. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles with notable antibacterial and antifungal activities, indicating potential in fighting microbial infections (Mabkhot et al., 2016).
Synthesis and Structure-Activity Relationships
Salem et al. (2015) explored the regioselective synthesis of fused heterocycles, including [1,2,4]triazolo[1,5-a]pyrimidine, under various conditions, highlighting the significance of these compounds in synthetic chemistry (Salem et al., 2015).
Analgesic and Anti-inflammatory Applications
Shaaban et al. (2008) researched pyrazolo[1,5-a]pyrimidine derivatives, noting their potential analgesic and anti-inflammatory effects, which could be relevant for medical applications (Shaaban et al., 2008).
Use in Tritium Labeling
Baraldi et al. (1996) demonstrated the use of triazolopyrimidine derivatives in tritium labeling, an essential technique in biochemistry and pharmacology (Baraldi et al., 1996).
Cyclocondensation Reactions
Desenko et al. (1998) explored the cyclocondensation reactions of triazolopyrimidine derivatives, contributing to the understanding of chemical reactions involving these compounds (Desenko et al., 1998).
Green Synthesis
Abdelhamid et al. (2016) focused on the green, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines, emphasizing environmentally friendly methods in chemistry (Abdelhamid et al., 2016).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of triazolopyrimidine for potential use in treating tuberculosis, showcasing the therapeutic applications of these compounds (Titova et al., 2019).
Synthesis of Heterocyclic Compounds
Elmaati (2002) and Abdelriheem et al. (2017) focused on synthesizing novel pyrazolo[1,5-a]pyrimidines and related compounds, contributing to the diversity and utility of these heterocyclic compounds in various fields (Elmaati, 2002), (Abdelriheem et al., 2017).
Biochemical and Insecticidal Properties
Soliman et al. (2020) synthesized sulfonamide thiazole derivatives with potential as insecticidal agents, indicating the broader applications of these compounds in agriculture and pest control (Soliman et al., 2020).
Antitumor Activity
Shaaban et al. (2011) explored pyrazolo[1,5-a]pyrimidines as potential inhibitors of Aurora-A kinase, highlighting their potential in cancer research (Shaaban et al., 2011).
特性
IUPAC Name |
10-(2,4-dimethylphenyl)-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6S/c1-11-5-6-14(12(2)8-11)24-17-13(9-20-24)18-21-16(15-4-3-7-25-15)22-23(18)10-19-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMUGARMYBIBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2570798.png)







![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)
![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)


![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)